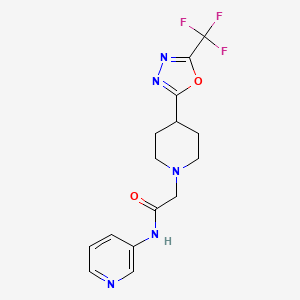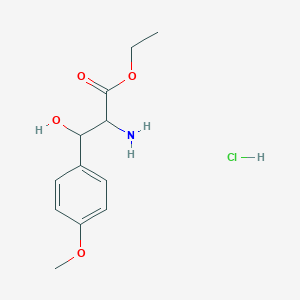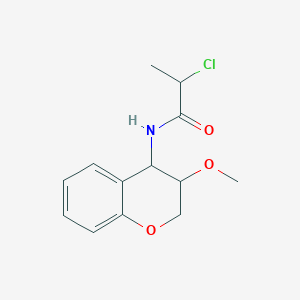
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, also known as CM-11, is a synthetic compound that belongs to the class of cannabimimetic indoles. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to investigate the physiological and biochemical effects of CB1 activation.
Mecanismo De Acción
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of synaptic plasticity. 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has also been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its ability to penetrate the blood-brain barrier. However, limitations include its potential toxicity and the need for caution in its use due to its potential for abuse.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, as well as its potential for abuse and addiction. Finally, research is needed to investigate the potential use of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide as a tool for studying the role of the CB1 receptor in various physiological and biochemical processes.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide involves the reaction of 3-methoxy-3,4-dihydro-2H-chromen-4-ylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been used in scientific research to investigate the role of CB1 activation in various physiological and biochemical processes. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-12-9-5-3-4-6-10(9)18-7-11(12)17-2/h3-6,8,11-12H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVRDMDTKJSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(COC2=CC=CC=C12)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
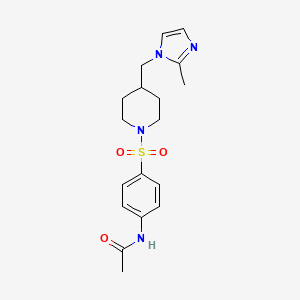
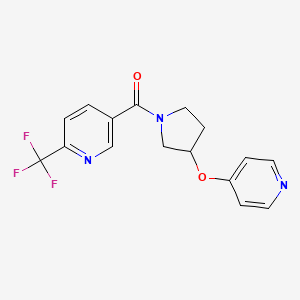

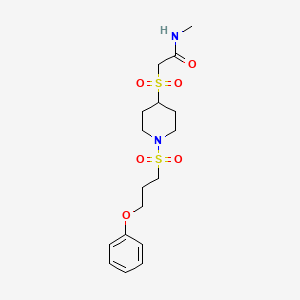
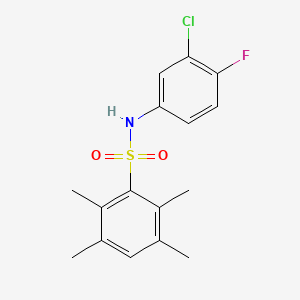
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
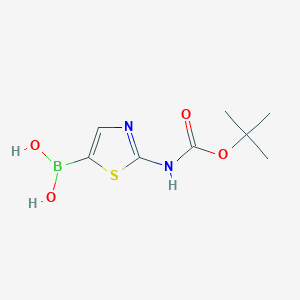
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)
